
4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde is an organic compound characterized by the presence of a difluoromethoxy group and two methyl groups attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde typically involves the introduction of the difluoromethoxy group onto a benzaldehyde derivative. One common method is the O-alkylation of 4-hydroxy-2,6-dimethylbenzaldehyde with difluoromethylating agents under basic conditions. This reaction can be carried out using reagents such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
For industrial-scale production, continuous flow methods are often employed to ensure high yield and purity. These methods involve the use of optimized reaction conditions and catalysts to facilitate the efficient synthesis of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the difluoromethoxy group.
Major Products Formed
Oxidation: 4-(Difluoromethoxy)-2,6-dimethylbenzoic acid.
Reduction: 4-(Difluoromethoxy)-2,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of pulmonary fibrosis.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation of Smad2/3 proteins. This inhibition leads to decreased collagen deposition and reduced fibrosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of an aldehyde group.
Trifluoromethyl ethers: Compounds with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde is unique due to the presence of both difluoromethoxy and dimethyl groups on the benzaldehyde core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H10F2O2 |
|---|---|
Molekulargewicht |
200.18 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-2,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-8(14-10(11)12)4-7(2)9(6)5-13/h3-5,10H,1-2H3 |
InChI-Schlüssel |
QBOAOOPKTDNEGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C=O)C)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


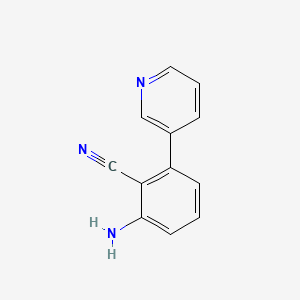
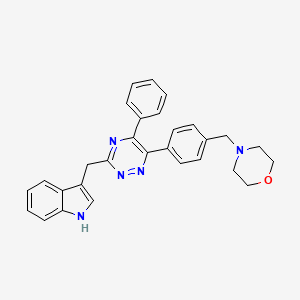
![4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide](/img/structure/B14084276.png)
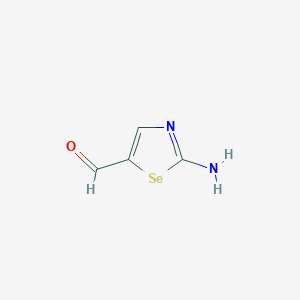


![(4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14084304.png)
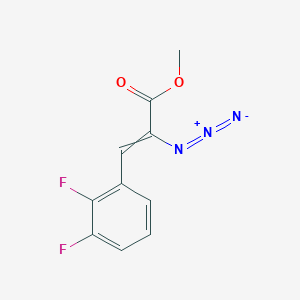
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14084311.png)
![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide](/img/structure/B14084314.png)
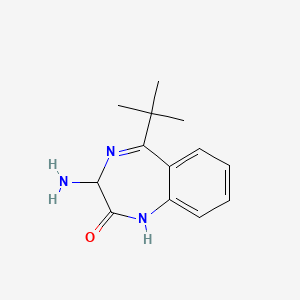


![Ethyl 2-({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetate](/img/structure/B14084341.png)
